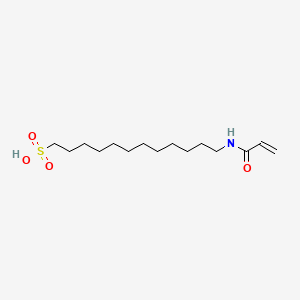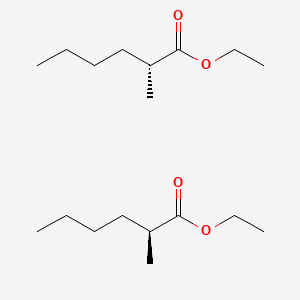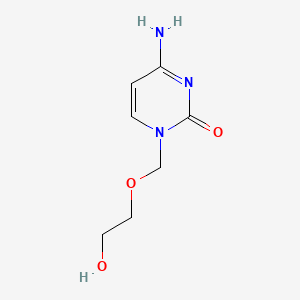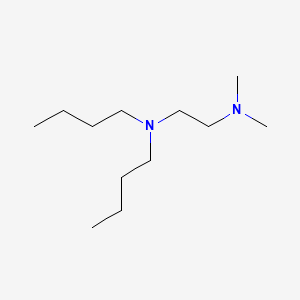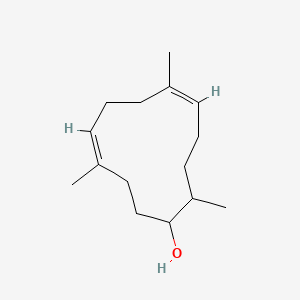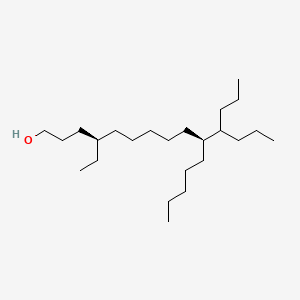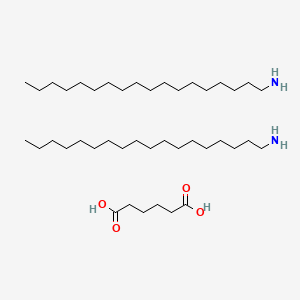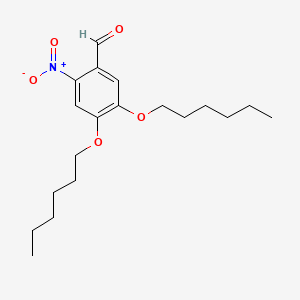
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde is an organic compound characterized by the presence of two hexyloxy groups and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hexyloxy)-2-nitrobenzaldehyde typically involves the nitration of 4,5-bis(hexyloxy)benzaldehyde. The process can be summarized as follows:
Starting Material: 4,5-Bis(hexyloxy)benzaldehyde.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the reaction rate and prevent over-nitration.
Isolation and Purification: The product is isolated by neutralizing the reaction mixture, followed by extraction and purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Reduction: 4,5-Bis(hexyloxy)-2-aminobenzaldehyde.
Oxidation: 4,5-Bis(hexyloxy)-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(hexyloxy)-2-nitrobenzaldehyde depends on the specific reactions it undergoes. For instance:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Oxidation: The aldehyde group is oxidized to a carboxylic acid through the formation of an intermediate carboxylate ion, which is then protonated.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(hexyloxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical transformations.
4,5-Bis(hexyloxy)-2-aminobenzaldehyde:
4,5-Bis(hexyloxy)-2-nitrobenzoic acid: The oxidized form, useful in different contexts compared to the parent aldehyde.
Uniqueness
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde is unique due to the combination of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both hexyloxy and nitro groups provides a balance of hydrophobic and electron-withdrawing properties, making it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
80879-55-6 |
|---|---|
Molecular Formula |
C19H29NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4,5-dihexoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C19H29NO5/c1-3-5-7-9-11-24-18-13-16(15-21)17(20(22)23)14-19(18)25-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
InChI Key |
QAHWYUZOCUJCSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


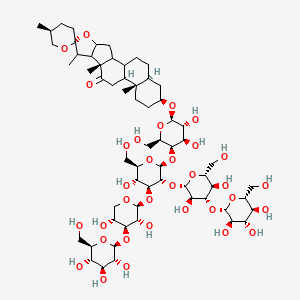
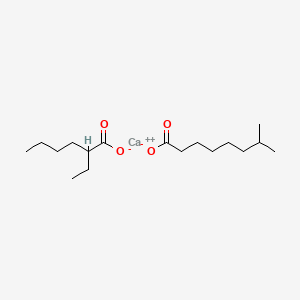
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
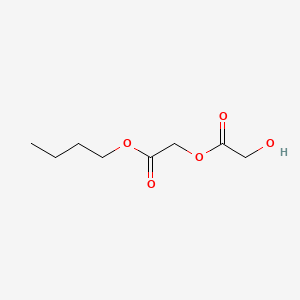
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
